molecular formula C7H8N4 B13017872 Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine

Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine

Cat. No.: B13017872
M. Wt: 148.17 g/mol
InChI Key: VGYSSIUXIUAOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic methodologies. A notable method includes the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate, which are subjected to optimized reaction conditions to achieve high yields . This process is designed to be safe, cost-effective, and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine can be compared with other similar compounds in terms of structure and biological activity:

    Pyrrolo[2,1-f][1,2,4]triazine: This parent compound shares the same triazine ring structure but lacks the methanamine group.

    Pyrrolo[2,1-f][1,2,4]triazine derivatives: Various derivatives of pyrrolo[2,1-f][1,2,4]triazine have been synthesized to enhance their biological activities.

The uniqueness of this compound lies in its specific structural features and its ability to interact with a wide range of biological targets, making it a versatile and valuable compound in scientific research and drug development .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-2-6-1-7-3-9-5-10-11(7)4-6/h1,3-5H,2,8H2

InChI Key

VGYSSIUXIUAOTL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C=C1CN

Origin of Product

United States

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